molecular formula C9H7BrN2O B2831156 4-(4-bromophenyl)-1H-pyrazol-3-ol CAS No. 852470-93-0

4-(4-bromophenyl)-1H-pyrazol-3-ol

Katalognummer: B2831156
CAS-Nummer: 852470-93-0
Molekulargewicht: 239.072
InChI-Schlüssel: RZFMCIFPVOEGAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole core substituted with a hydroxyl group at position 3 and a 4-bromophenyl group at position 2. It is synthesized via methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride and methyl iodide, yielding the product with high purity and characterized by comprehensive spectroscopic methods (¹H, ¹³C, and ¹⁵N NMR, IR, and MS) . The bromine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazole derivatives, such as antimicrobial and antifungal agents .

Eigenschaften

IUPAC Name

4-(4-bromophenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-11-12-9(8)13/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFMCIFPVOEGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNNC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-ol typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-1H-pyrazol-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(4-bromophenyl)-1H-pyrazol-3-ol in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Halogen-Substituted Analogs

Chloro vs. Bromo Derivatives :
Isostructural analogs, such as 4-(4-chlorophenyl)-1H-pyrazol-3-ol, demonstrate that replacing bromine with chlorine alters intermolecular interactions. The bromo derivative exhibits stronger halogen bonding due to the larger atomic radius and higher polarizability of bromine, which may enhance crystal packing efficiency and stability . For example, antimicrobial activity is reported for the chloro analog (MIC = 8 µg/mL against S. aureus), while the bromo derivative’s activity is under investigation .

Compound Halogen (X) Key Properties Biological Activity Reference
4-(4-Chlorophenyl)-1H-pyrazol-3-ol Cl Weaker halogen bonding, lower molecular weight Antimicrobial (MIC: 8 µg/mL)
4-(4-Bromophenyl)-1H-pyrazol-3-ol Br Stronger halogen bonding, higher stability Under investigation

Functional Group Variations

Hydroxyl vs. Hydroxymethyl Substituents: Replacing the hydroxyl group with a hydroxymethyl group (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-methanol) introduces additional hydrogen-bonding capacity and increases hydrophilicity. This modification enhances solubility in polar solvents (e.g., logP reduced by 0.8 compared to the hydroxyl analog) but may reduce membrane permeability .

Phenyl vs. Fluorophenyl Substituents: Compounds like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one combine bromophenyl and fluorophenyl groups.

Tautomerism and Solvent Effects

This compound exists in equilibrium between the 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one tautomers. In nonpolar solvents (e.g., CDCl₃), dimeric forms dominate via intermolecular hydrogen bonds, whereas polar solvents (e.g., DMSO-d₆) stabilize monomeric species. This contrasts with non-brominated analogs like 1-phenyl-1H-pyrazol-3-ol, where tautomer ratios shift more significantly in polar media .

Pharmacological Potential

Pyrazol-3-ol derivatives with bromophenyl groups, such as 4-{3-[4-(4-bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid, exhibit >95% purity and high yields (86%) in synthesis. These compounds are explored as non-competitive enzyme inhibitors, leveraging the bromophenyl group’s steric and electronic effects for enhanced binding .

Key Research Findings

  • Synthetic Accessibility : Methylation of pyrazol-3-ols (e.g., NaH/CH₃I) is a robust method for bromophenyl derivatives, achieving yields >80% .
  • Spectroscopic Signatures : The bromine atom induces distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.6–7.8 ppm) and IR stretching vibrations (C-Br at 560 cm⁻¹) .
  • Biological Relevance : Bromine’s electron-withdrawing nature enhances interactions with biological targets, though toxicity profiles require further study (e.g., LD₅₀ data pending) .

Biologische Aktivität

4-(4-Bromophenyl)-1H-pyrazol-3-ol is a compound within the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

  • Chemical Formula : C10H8BrN3O
  • Molecular Weight : 256.09 g/mol
  • CAS Number : 852470-93-0

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations comparable to standard antibiotics .

CompoundBacterial StrainInhibition Zone (mm)Standard Drug
This compoundStaphylococcus aureus15Ampicillin
This compoundEscherichia coli14Amoxicillin

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been widely documented. A study involving carrageenan-induced edema in rats showed that this compound significantly reduced swelling, indicating its potential as an anti-inflammatory agent. The compound's activity was measured against indomethacin, a well-known anti-inflammatory drug.

TreatmentEdema Reduction (%)Comparison Drug
This compound70Indomethacin (80%)

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Study on Antimicrobial Efficacy

In a study published in the Global Journal of Science Frontier Research, researchers synthesized various pyrazole derivatives, including this compound. The compound exhibited promising antimicrobial activity against multiple pathogens, suggesting its potential for development into therapeutic agents .

Research on Anti-inflammatory Mechanisms

Another significant study investigated the anti-inflammatory mechanisms of pyrazole compounds. The results indicated that this compound effectively inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, supporting its use in treating inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 4-(4-bromophenyl)-1H-pyrazol-3-ol, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step organic reactions, such as S-alkylation of thiol precursors (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) in alkaline media, followed by reduction steps . Key parameters include:

  • Temperature control : Optimal ranges (e.g., 0–5°C for alkylation, 60–80°C for cyclization) to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) for alkylation and methanol/dichloromethane mixtures for purification.
  • Reaction time : Extended stirring (12–24 hours) ensures complete conversion.
  • Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} track intermediate formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR^1 \text{H/}^{13} \text{C NMR} : Identifies functional groups (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and bromophenyl substitution patterns .
  • HRMS : Confirms molecular weight (e.g., m/z 253.1 for [M+H]+^+) and molecular formula .
  • FT-IR : Detects O-H stretches (~3200 cm1^{-1}) and aromatic C-Br vibrations (~600 cm1^{-1}) .
  • HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How should researchers design biological activity studies for this compound derivatives?

  • Enzyme inhibition assays : Use kinase profiling panels (e.g., EGFR, VEGFR) at 0.1–100 µM concentrations.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination.
  • Molecular docking : Validate target engagement using AutoDock Vina with crystal structures (PDB IDs) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low product purity?

  • Chromatography : Gradient elution (e.g., 5–20% methanol in dichloromethane) for flash chromatography.
  • Crystallization : Adjust pH (6–7) to enhance crystal formation; use ethanol/water (7:3) for recrystallization.
  • Catalyst screening : Test Pd(PPh3_3)4_4 or CuI for coupling reactions to reduce byproducts .
  • Reaction monitoring : Real-time 1H NMR^1 \text{H NMR} to identify side products (e.g., dimerization at δ 7.8–8.2 ppm) .

Q. What crystallographic approaches are recommended for determining the three-dimensional structure of this compound derivatives?

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Structure refinement : SHELXL-2018 for anisotropic displacement parameters and TWINABS for absorption correction .
  • Validation : Check for missed symmetry using PLATON and validate hydrogen bonding (Rint_{\text{int}} < 5%) .
  • Intermolecular interactions : Analyze C-H···π (3.2–3.5 Å) and π-π stacking (3.8–4.2 Å) with Mercury .

Q. What strategies resolve contradictory bioactivity results between enzyme assays and cellular models for pyrazol-3-ol derivatives?

  • Cellular uptake studies : Measure intracellular concentrations via LC-MS/MS; use verapamil to assess P-gp efflux effects.
  • Protein binding : Equilibrium dialysis to quantify plasma protein binding (>90% may reduce free drug levels).
  • CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. knockout cell lines .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways .

Q. How to analyze non-covalent interactions in this compound crystals using graph set analysis?

  • Graph set notation : Assign descriptors like R22(8)\text{R}_2^2(8) for dimeric hydrogen bonds or C22(14)\text{C}_2^2(14) for chain motifs.
  • Software tools : Use Mercury CSD to calculate interaction energies (PIXEL module) and compare with Cambridge Structural Database entries .
  • Thermal analysis : DSC/TGA correlates melting points (180–200°C) with lattice stability .

Methodological Best Practices

Q. How to develop QSAR models for pyrazol-3-ol derivatives' biological activity?

  • Descriptor selection : Include logP, polar surface area (PSA), and H-bond donors.
  • Machine learning : Use partial least squares (PLS) regression or support vector machines (SVM) with cross-validation (Q2^2 > 0.6).
  • 3D-QSAR : Align molecules using ROCS for shape-based pharmacophore modeling .

Q. What stability considerations are crucial when handling this compound?

  • Storage : -20°C under argon; amber vials to prevent photodegradation.
  • Stability testing : Accelerated studies (40°C/75% RH for 4 weeks) monitored by UPLC-MS.
  • Degradation markers : Monitor for bromine loss (HRMS) or aldehyde formation (1H NMR^1 \text{H NMR}) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.